2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

Medicinal Chemistry Organic Synthesis Building Blocks

Orthogonally reactive C2-Br/C7-Cl pyrrolopyrazine scaffold for sequential functionalization—first at C2 via cross-coupling, then at C7—enabling modular FGFR and JAK3 inhibitor library synthesis. Unlike symmetric dihalo analogs, the differential halogen pattern is essential for precise SAR studies. One-step synthesis from 2-bromo-5H-pyrrolo[2,3-b]pyrazine minimizes cost and accelerates preclinical delivery.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1150617-58-5
Cat. No. B1519342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
CAS1150617-58-5
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN=C2N1)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
InChIKeyVKBKVPMFSIOUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1150617-58-5) for Kinase-Targeted Drug Discovery


2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1150617-58-5) is a halogenated heterocyclic building block featuring a fused 5H-pyrrolo[2,3-b]pyrazine core . This scaffold is recognized as a privileged kinase inhibitor pharmacophore, with its derivatives demonstrating potent activity against fibroblast growth factor receptors (FGFRs) and Janus kinase 3 (JAK3) [1]. The compound's unique orthogonally reactive halogen pattern (C2-bromo and C7-chloro) enables sequential functionalization, distinguishing it from symmetric dihalogenated analogs [2].

Why 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine Cannot Be Substituted with Generic 5H-Pyrrolo[2,3-b]pyrazines in Lead Optimization


Within the 5H-pyrrolo[2,3-b]pyrazine chemical space, substitution pattern is the primary determinant of biological target engagement. While the unsubstituted core is a weak binder, the strategic placement of halogen atoms dramatically alters kinase selectivity profiles [1]. Symmetric dihalogenated analogs (e.g., 2,7-dichloro) lack the synthetic handle orthogonality required for modular diversification . Consequently, substituting 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine with a generic or symmetric analog in a medicinal chemistry campaign will derail structure-activity relationship (SAR) studies and fail to reproduce the specific biological outcomes associated with this unique substitution pattern.

Quantitative Evidence for 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine Differentiation: Substitution Pattern Selectivity and Scaffold Potency


Differential Reactivity: Orthogonal Halogen Handles Enable Sequential Functionalization

The 2-bromo-7-chloro substitution pattern provides orthogonal synthetic handles for sequential functionalization, a feature absent in symmetric analogs such as 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine [1]. Computational analysis of electronic properties confirms distinct electron density profiles at C2 and C7, predicting higher electrophilicity at the C2 position . This enables chemoselective cross-coupling reactions, allowing for modular diversification strategies unattainable with dihalogenated analogs.

Medicinal Chemistry Organic Synthesis Building Blocks

Target Class Differentiation: 5H-Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Core

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized kinase inhibitor pharmacophore, distinct from its regioisomer, pyrrolo[1,2-a]pyrazine [1]. Reviews of biological activity indicate that 5H-pyrrolo[2,3-b]pyrazine derivatives show a pronounced activity profile for kinase inhibition, whereas pyrrolo[1,2-a]pyrazine derivatives are more associated with antibacterial, antifungal, and antiviral activities [1].

Kinase Inhibition Drug Discovery Cancer Research

Regioselective Amination: Metal-Dependent Control in 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

In a closely related system, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine, amination reactions exhibit exclusive regioselectivity depending on the catalytic conditions [1]. Metal-free conditions under microwave irradiation yield exclusively the 3-amino derivative, while Buchwald-Hartwig cross-coupling conditions yield exclusively the 2-amino derivative [1]. This provides a powerful precedent for the regiodivergent functionalization of halogenated pyrrolopyrazines.

Regioselective Synthesis C-N Coupling Building Block Functionalization

Synthetic Accessibility: Simple One-Step Electrophilic Chlorination from Common Intermediate

The compound is accessible via a one-step electrophilic chlorination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine using N-chlorosuccinimide (NCS) . This straightforward route, described in patent US08012974B2, contrasts with the more complex, multi-step syntheses required for other substitution patterns, potentially leading to lower cost of goods and faster delivery times from custom synthesis providers .

Process Chemistry Synthetic Route Scale-up

Optimal Procurement Scenarios for 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine Based on Differential Evidence


Medicinal Chemistry: Modular Diversification of Kinase Inhibitor Leads

Leverage the orthogonally reactive C2-bromo and C7-chloro handles for sequential functionalization. Use chemoselective cross-coupling to first introduce diversity at the C2 position, followed by subsequent functionalization at C7. This is not achievable with symmetric dihalogenated analogs like 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine [1].

Chemical Biology: Regiodivergent Probe Synthesis for Target Engagement Studies

Exploit the regioselective functionalization precedents established with 2-bromo-3-chloro analogs [1]. By controlling reaction conditions, synthesize regioisomeric probe molecules from a single common intermediate to interrogate kinase active sites, differentiating binding modes and enabling precise SAR studies.

Process Chemistry: Cost-Efficient Scale-Up for Preclinical Development

Procure this compound for larger-scale synthesis based on its advantageous one-step preparation from the readily available 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate . This minimizes manufacturing complexity and cost compared to analogs requiring multi-step syntheses, accelerating the transition from lead optimization to preclinical candidate delivery.

Focused Library Synthesis: Exploring FGFR/JAK3 Chemical Space

Employ 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine as a central core for generating a targeted library of FGFR or JAK3 kinase inhibitors. The 5H-pyrrolo[2,3-b]pyrazine scaffold is specifically associated with kinase inhibition, unlike other pyrrolopyrazine regioisomers [2]. Use its orthogonal handles to generate diverse chemotypes for screening against these therapeutically relevant targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.